

In-Depth Technical Guide to the Safety of Bisphenol B-¹³C₁₂

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Compound of Interest

Compound Name: Bisphenol B-¹³C₁₂

Cat. No.: B13854380

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This technical guide provides a comprehensive overview of the safety information for Bisphenol B-¹³C₁₂, intended for researchers, scientists, and professionals in drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for the ¹³C labeled variant, this guide leverages data from its unlabeled counterpart, Bisphenol B (BPB), and its close structural analog, Bisphenol A (BPA). The toxicological profile of Bisphenol B-¹³C₁₂ is anticipated to be comparable to that of Bisphenol B.

Chemical Identification

Identifier	Value
Chemical Name	4,4'-(butane-2,2-diyl)bis(phenol- ¹³ C ₆)
Synonyms	BPB- ¹³ C ₁₂ , 2,2-bis(4-hydroxyphenyl- ¹³ C ₆)butane
Molecular Formula	C ₄ ¹³ C ₁₂ H ₁₈ O ₂ [1]
Molecular Weight	254.23 g/mol [1][2]
CAS Number (Unlabeled)	77-40-7[1]

Hazard Identification and Classification

Bisphenol B is classified as a hazardous substance. The following GHS classifications have been identified from various sources.

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H319: Causes serious eye irritation.
- H413: May cause long lasting harmful effects to aquatic life.

Note: Some sources also indicate that many bisphenols may cause skin allergies and have the potential to damage fertility and disrupt the hormonal system.^[3]

Signal Word: Warning

Hazard Pictograms:

- Exclamation Mark (for acute toxicity and eye irritation)

Toxicological Data

Quantitative toxicological data for Bisphenol B is limited. The following tables summarize available data for Bisphenol B and its analogue, Bisphenol A, which is often used as a reference due to its more extensive toxicological database.

Acute Toxicity

Substance	Route	Species	Value	Reference
Bisphenol A	Oral	Mouse	LD ₅₀ : 4 g/kg	
Bisphenol A	Intraperitoneal	Rat	LD ₅₀ : 841 mg/kg	
Bisphenol A	Intravenous	Rat	LD ₅₀ : 35.26 mg/kg	

Aquatic Toxicity

Substance	Species	Exposure Time	Value	Reference
Bisphenol B	Tetradesmus obliquus (freshwater microalgae)	96 hours	EC ₅₀ : 12.3 mg/L	
Bisphenol A	Aquatic Invertebrates	48-96 hours	LC ₅₀ : 0.96 - 2.70 mg/L	
Bisphenol A	Fish	48-96 hours	LC ₅₀ : 6.8 - 17.9 mg/L	
Bisphenol A	Daphnia magna	48 hours	LC ₅₀ : 12.8 mg/L	
Bisphenol A	Pimephales promelas (fathead minnow)	96 hours	LC ₅₀ : 4.7 mg/L	

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Bisphenol B are not readily available. However, the methodologies employed typically follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the principles for key toxicological studies.

Acute Oral Toxicity (LD₅₀) Determination

The acute oral toxicity of a substance is often determined using methods like the Up-and-Down Procedure (UDP) as referenced in studies on Bisphenol A.

Principle: This method involves administering the test substance sequentially to a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This allows for an estimation of the LD₅₀ with fewer animals compared to traditional methods.

General Procedure Outline:

- **Animal Selection:** Typically, a single sex of a rodent species (e.g., rats or mice) is used.

- **Dose Administration:** The substance is administered orally, usually via gavage.
- **Observation:** Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
- **Dose Adjustment:** If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.
- **LD₅₀ Calculation:** The LD₅₀ is calculated using the pattern of outcomes and the doses administered.

Skin Irritation Testing

Skin irritation potential is typically assessed using in vivo (animal) or in vitro (reconstructed human epidermis) models, following guidelines such as OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).

Principle (In Vitro Method): This method uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation. The endpoint is cell viability, typically measured by the MTT assay.

General Procedure Outline:

- **Test System:** A three-dimensional reconstructed human epidermis model is used.
- **Application of Test Substance:** A defined amount of the test substance is applied to the surface of the epidermis.
- **Exposure and Incubation:** The tissue is exposed to the substance for a specific duration (e.g., 42 minutes) and then incubated for a post-exposure period (e.g., 42 hours).
- **Viability Assessment:** Cell viability is determined by incubating the tissue with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a purple formazan, which is then extracted and quantified spectrophotometrically.
- **Classification:** A substance is classified as an irritant if the cell viability is reduced below a certain threshold (e.g., 50%) compared to a negative control.

Eye Irritation Testing

Similar to skin irritation, eye irritation can be assessed using in vivo or in vitro methods. The traditional in vivo method is the Draize rabbit eye test (OECD Test Guideline 405). In vitro alternatives are increasingly used.

Principle (In Vivo Draize Test): The test substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are then observed for signs of irritation, such as redness, swelling, and corneal opacity, at specific time points.

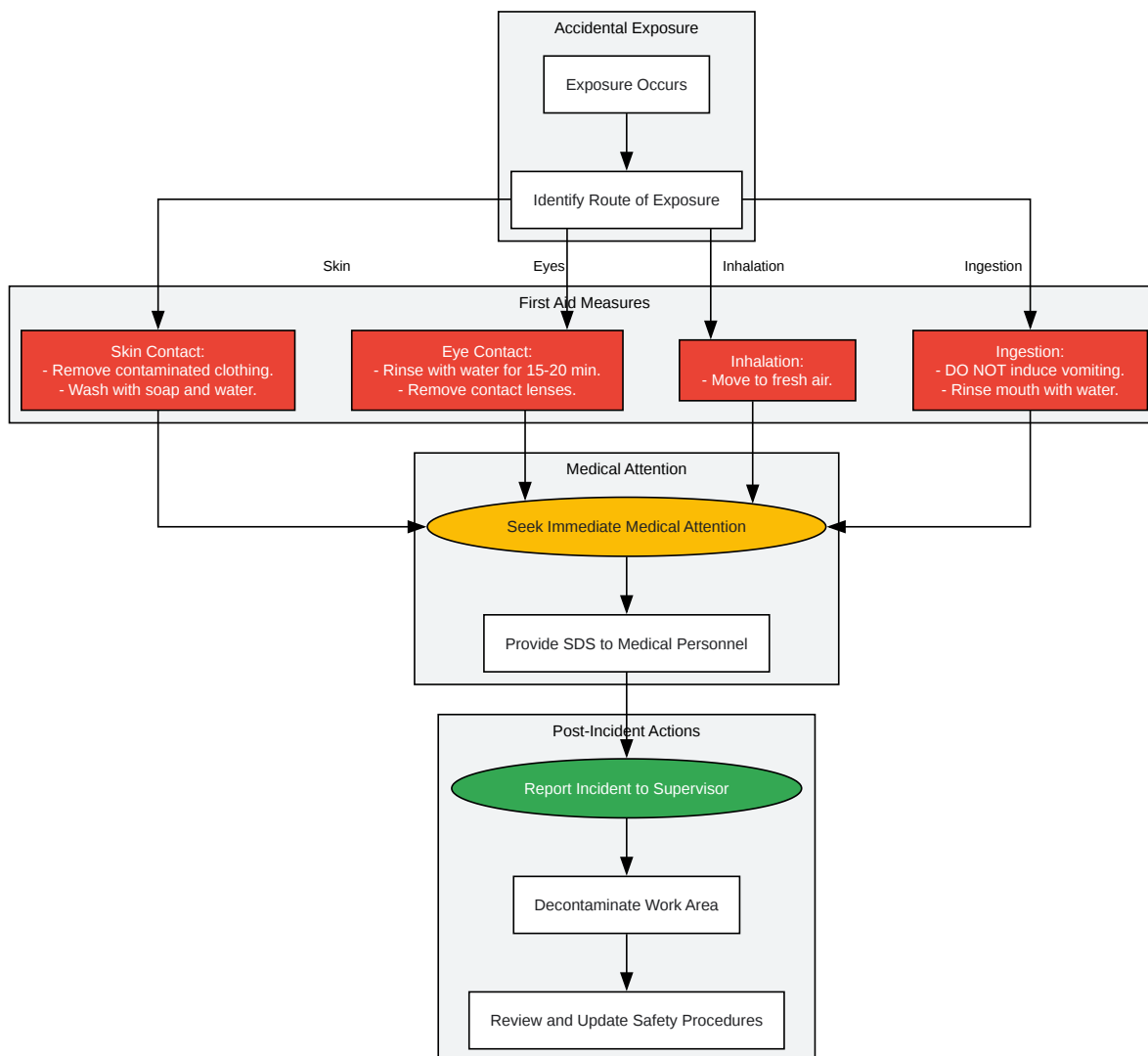
General Procedure Outline:

- **Animal Selection:** Albino rabbits are typically used.
- **Application:** A small amount of the test substance is instilled into the conjunctival sac of one eye.
- **Observation:** The eyes are examined and scored for irritation at 1, 24, 48, and 72 hours after application.
- **Scoring:** The severity of irritation to the cornea, iris, and conjunctiva is scored according to a standardized system.
- **Classification:** The substance is classified based on the severity and persistence of the observed irritation.

Signaling Pathways and Workflow Diagrams

Emergency Response Workflow for Accidental Exposure

The following diagram illustrates a logical workflow for responding to an accidental exposure to Bisphenol B-¹³C₁₂ in a laboratory setting, based on standard safety protocols for hazardous chemicals.



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Caption: Workflow for handling accidental exposure to Bisphenol B-¹³C₁₂.

Handling and Storage

Handling:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses with side shields.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a dry and well-ventilated place.
- Keep away from heat and sources of ignition.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

This guide provides a summary of the available safety information for Bisphenol B-¹³C₁₂. It is essential for users to consult the most current and complete Safety Data Sheet provided by the supplier before handling this chemical and to conduct a thorough risk assessment for their specific laboratory procedures.

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References

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